4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride
Overview
Description
4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and toxic effects. It is a derivative of piperidine and is characterized by the presence of a 3-chlorobenzyl group attached to an ethyl piperidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-chlorobenzyl chloride with ethylene glycol to form 3-chlorobenzyloxyethanol.
Piperidine Derivative Formation: The intermediate is then reacted with piperidine in the presence of a base such as sodium hydride to form 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine.
Hydrochloride Salt Formation: Finally, the piperidine derivative is treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to handle the initial formation of intermediates.
Purification: Employing techniques such as crystallization and filtration to purify the final product.
Quality Control: Ensuring the purity and quality of the compound through rigorous testing and analysis.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide and potassium carbonate are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets neurotransmitter receptors in the brain, influencing their activity.
Pathways Involved: It modulates signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorobenzyl)-piperidine hydrochloride: Similar in structure but with different substitution patterns.
3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde: Another compound with a similar benzyl group but different functional groups.
Uniqueness
4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride is unique due to its specific substitution pattern and the presence of both piperidine and chlorobenzyl groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-[2-[(3-chlorophenyl)methoxy]ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO.ClH/c15-14-3-1-2-13(10-14)11-17-9-6-12-4-7-16-8-5-12;/h1-3,10,12,16H,4-9,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOFJYUYWLSHIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOCC2=CC(=CC=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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